Hydroxoc-obalamin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin. The process involves the conversion of cyanocobalamin to hydroxocobalamin through a series of chemical reactions. One common method includes the use of sodium borohydride as a reducing agent in the presence of water, followed by the addition of hydrochloric acid to form hydroxocobalamin hydrochloride .
Industrial Production Methods: Industrial production of hydroxocobalamin often involves microbial fermentation. Specific types of bacteria are used to produce hydroxocobalamin, which is then extracted and purified. The process ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxocobalamin undergoes various chemical reactions, including:
Oxidation: Hydroxocobalamin can be oxidized to form different cobalamin derivatives.
Reduction: It can be reduced to form other active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin.
Substitution: Hydroxocobalamin can bind to cyanide ions, substituting the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Cyanide ions in the presence of hydroxocobalamin.
Major Products Formed:
Oxidation: Various oxidized cobalamin derivatives.
Reduction: Methylcobalamin and adenosylcobalamin.
Substitution: Cyanocobalamin.
Scientific Research Applications
Hydroxocobalamin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving cobalamin derivatives.
Medicine: Used to treat vitamin B12 deficiency, cyanide poisoning, and certain optic neuropathies.
Industry: Employed in the production of vitamin B12 supplements and fortified foods.
Mechanism of Action
Hydroxocobalamin is one of the four major forms of vitamin B12, the others being methylcobalamin, adenosylcobalamin, and cyanocobalamin .
Comparison:
Methylcobalamin: The most bioavailable form, primarily used in the liver, brain, and nervous system.
Adenosylcobalamin: Supports mitochondrial function and energy metabolism.
Cyanocobalamin: A synthetic form that the body converts into methylcobalamin and adenosylcobalamin before use.
Hydroxocobalamin: Highly bioavailable, used to treat serious deficiencies and cyanide poisoning.
Uniqueness: Hydroxocobalamin is unique due to its high bioavailability and its ability to bind cyanide ions, making it particularly effective in treating cyanide poisoning .
Comparison with Similar Compounds
- Methylcobalamin
- Adenosylcobalamin
- Cyanocobalamin
Hydroxocobalamin stands out among these compounds for its specific therapeutic applications and high bioavailability.
Properties
Molecular Formula |
C62H88N13O14P-2 |
---|---|
Molecular Weight |
1270.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1 |
InChI Key |
RHYVGCKRBKDRDX-RQJMMSBLSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
Origin of Product |
United States |
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